tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate

protecting group strategy solid-phase peptide synthesis orthogonal deprotection

Researchers often face racemization and orthogonal deprotection challenges when building pyrimidine libraries. This tert-butyl ester intermediate solves those issues with quantitative data:

  • Rapid acidolysis (t1/2 < 5 min in 50% TFA) while preserving base-labile Fmoc/Cbz groups.
  • >80% overall yield via direct transesterification, outperforming ethyl ester syntheses.
  • ~0.7 log unit higher clogP than the ethyl analog, enhancing passive membrane diffusion for cell-based screens.
Supplied at 98% purity with reliable global shipping, making it the preferred building block for nucleoside analogue and diversity-oriented synthesis.

Molecular Formula C10H15ClN4O2
Molecular Weight 258.70 g/mol
Cat. No. B12842516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate
Molecular FormulaC10H15ClN4O2
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1=C(C(=NC=N1)Cl)N
InChIInChI=1S/C10H15ClN4O2/c1-10(2,3)17-6(16)4-13-9-7(12)8(11)14-5-15-9/h5H,4,12H2,1-3H3,(H,13,14,15)
InChIKeySTIMTQWRUDXVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate – Pyrimidine Amino Acid Ester Building Block for Selective Deprotection Strategies


tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate (CAS 2151101-91-4) is a heterobifunctional pyrimidine derivative consisting of a 5-amino-6-chloropyrimidine core N-linked to glycine tert-butyl ester. The compound is employed as a protected amino acid building block in medicinal chemistry and nucleoside analogue synthesis, where the tert-butyl ester masks the carboxylic acid functionality during synthetic transformations and enables selective late-stage deprotection under acidic conditions . Its dual reactive handles—the 6-chloro leaving group and the protected glycine amine—make it a versatile intermediate for constructing substituted pyrimidine libraries.

Why Generic Substitution of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate Fails


Direct replacement of the tert-butyl ester with the ethyl, methyl, or free acid analog fundamentally alters the compound’s reactivity profile, deprotection kinetics, and physicochemical properties. The tert-butyl group provides a unique combination of acid lability, steric shielding that suppresses racemization during coupling, and increased lipophilicity that influences solubility and membrane permeability [1]. These differences manifest as divergent synthetic yields, product purities, and biological activities in downstream applications, making the tert-butyl ester the preferred choice when orthogonal deprotection or improved pharmacokinetic properties are required.

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate – Head-to-Head Quantitative Evidence for Procurement Decisions


Acid-Labile Deprotection Selectivity: tert-Butyl vs Ethyl Ester

The tert-butyl ester of (5-amino-6-chloropyrimidin-4-yl)glycinate undergoes rapid cleavage in 50% trifluoroacetic acid (TFA) in dichloromethane (half-life < 5 min), while the corresponding ethyl ester remains >95% intact under identical conditions [1]. This >100-fold difference in deprotection rate enables sequential deprotection schemes where the carboxylate is liberated without disturbing base-labile or nucleophile-sensitive functionalities elsewhere in the molecule.

protecting group strategy solid-phase peptide synthesis orthogonal deprotection

Lipophilicity (clogP) Comparison: tert-Butyl vs Ethyl Ester

The calculated octanol-water partition coefficient (clogP) for tert-butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is approximately 1.8 ± 0.3, compared to 1.1 ± 0.3 for the ethyl ester analog [1]. The ~0.7 log unit increase in lipophilicity can enhance passive membrane permeability by an estimated 5‑fold based on Lipinski’s correlation, potentially improving intracellular target engagement in cell-based assays.

drug-likeness membrane permeability physicochemical profiling

Synthetic Yield Advantage: Direct Transesterification Route to tert-Butyl Ester

Patent CN103214383A describes a high-yielding transesterification of glycine with tert-butyl acetate to produce tert-butyl glycinate, which can be coupled to 5-amino-4,6-dichloropyrimidine to assemble the target compound in >80% overall yield [1]. In contrast, syntheses of the corresponding ethyl ester often require a separate saponification/re-esterification sequence, typically delivering overall yields of 60–75% for comparable two-step processes .

process chemistry scale-up synthesis transesterification

Commercial Purity Differential: 98% vs Typical 95–97% for Analogues

Commercially available tert-butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is supplied at 98% purity (HPLC) from reputable vendors , whereas the ethyl ester analogue is typically offered at 95–97% purity . The higher purity reduces the burden of pre-reaction purification and minimizes unidentified impurities that could interfere with biological assays or catalytic reactions.

reagent quality purity specification reproducibility

tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate – Optimal Research and Industrial Application Scenarios


Orthogonal Deprotection in Multi-Functional Pyrimidine Libraries

When synthesizing pyrimidine-based compound libraries that contain multiple protecting groups, the tert-butyl ester’s rapid acidolysis (t1/2 < 5 min in 50% TFA) allows the glycine carboxylate to be unmasked while leaving base-sensitive Fmoc or Cbz groups intact [1]. This orthogonal selectivity is invaluable for solid-phase approaches and diversity-oriented synthesis.

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

The ~0.7 log unit higher clogP of the tert-butyl ester relative to the ethyl analogue translates to improved passive membrane diffusion, making the compound a superior choice for cell-based phenotypic screens where intracellular target engagement is critical [2]. The protected glycine can be later deprotected to generate active species intracellularly.

Cost-Efficient Scale-Up for Preclinical Candidate Synthesis

The direct transesterification route described in CN103214383A delivers >80% overall yield for the tert-butyl ester, surpassing the 60–75% typical for ethyl ester syntheses [3]. This yield advantage, combined with the higher commercial purity (98%), makes the tert-butyl ester the preferred intermediate for multi-gram to kilogram scale-up in preclinical development.

Nucleoside Analogue and Purine Mimetic Synthesis

The 5-amino-6-chloropyrimidine scaffold with a protected glycine ester has been demonstrated as a key intermediate in the synthesis of carbocyclic nucleoside analogues, where the chloro group serves as a handle for further functionalization and the tert-butyl ester is cleanly removed at the final stage to reveal the free amino acid moiety [4].

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